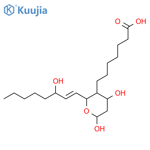

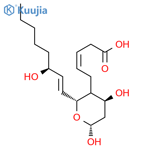

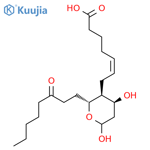

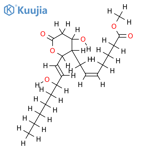

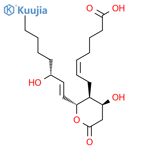

トロムボキサン

Thromboxanes are a class of prostaglandins derived from arachidonic acid through the action of thromboxane synthase, an enzyme associated with platelets. They play critical roles in blood coagulation and inflammation. Thromboxane A2 (TXA2) is particularly significant as it triggers vasoconstriction and aggregation of platelets, thereby promoting clot formation. This property makes thromboxanes important targets for therapeutic interventions aimed at preventing thrombotic disorders such as myocardial infarction and stroke. Research on thromboxanes has led to the development of drugs like aspirin, which inhibit cyclooxygenase (COX) enzymes, indirectly reducing the production of TXA2 and thus mitigating its pro-inflammatory and pro-coagulant effects.

関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

推奨される供給者

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

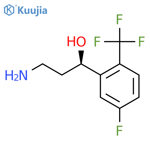

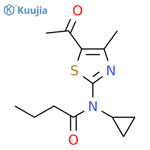

おすすめ商品